molecular formula C7H5NO2S B6345900 3-(Thiophen-2-yl)-1,2-oxazol-5-ol CAS No. 1354918-21-0

3-(Thiophen-2-yl)-1,2-oxazol-5-ol

Cat. No.: B6345900
CAS No.: 1354918-21-0
M. Wt: 167.19 g/mol
InChI Key: UMWZZEMNPSYNBV-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1,2-oxazol-5-ol is a heterocyclic compound that features a thiophene ring fused with an oxazole ring Thiophene is a five-membered ring containing sulfur, while oxazole is a five-membered ring containing both oxygen and nitrogen

Biochemical Analysis

Biochemical Properties

It is known that thiophene derivatives play a vital role in medicinal chemistry, contributing to the development of anticancer agents and anti-atherosclerotic agents . Therefore, it can be inferred that 3-(Thiophen-2-yl)-1,2-oxazol-5-ol may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Related compounds have shown significant effects on various types of cells and cellular processes . For instance, some thiophene-based compounds have demonstrated antinociceptive, anti-inflammatory, and hypoglycemic effects in adult zebrafish . Therefore, it’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known mechanisms of related compounds, it can be hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet documented. Related compounds have shown significant effects at varying dosages .

Metabolic Pathways

Related compounds have been shown to undergo various metabolic reactions, including hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Transport and Distribution

Related compounds have shown significant subcellular localization, suggesting that this compound may also interact with various transporters or binding proteins .

Subcellular Localization

Related compounds have shown significant subcellular localization, suggesting that this compound may also be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxylic acid with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the oxazole ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the oxazole ring.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(Thiophen-2-yl)-1,2-oxazol-5-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simple sulfur-containing heterocycle with various applications in materials science and medicinal chemistry.

    Oxazole: A nitrogen and oxygen-containing heterocycle with applications in pharmaceuticals and agrochemicals.

    Benzoxazole: A fused heterocycle with similar properties but a different structural framework.

Uniqueness

3-(Thiophen-2-yl)-1,2-oxazol-5-ol is unique due to the combination of the thiophene and oxazole rings, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

3-thiophen-2-yl-2H-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-7-4-5(8-10-7)6-2-1-3-11-6/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWZZEMNPSYNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)ON2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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